Antitumor agent-100 hydrochloride
Description
Significance of Novel Antitumor Agents in Cancer Biology
The quest for novel antitumor agents is a cornerstone of modern cancer research. nih.govresearchgate.net While traditional therapies have seen success, challenges such as drug resistance and toxicity underscore the need for new therapeutic strategies. nih.govtechnologynetworks.com The development of agents with innovative mechanisms of action is crucial to overcoming these hurdles and improving patient outcomes. researchgate.net Natural products and synthetic compounds continue to be vital sources for the discovery of new anticancer drugs. nyu.edu
The emphasis in contemporary drug discovery is on targeted therapies that exploit specific molecular vulnerabilities within cancer cells. nih.gov This approach aims to enhance selectivity and reduce the side effects commonly associated with broader-acting treatments. researchgate.net
Research Trajectory of Antitumor Agent-100 (hydrochloride)
Antitumor agent-100 (hydrochloride) is a small molecule that induces apoptosis, or programmed cell death, in tumor cells. medchemexpress.com Its primary mechanism involves binding to the PDE3A enzyme, which in turn recruits and stabilizes the SLFN12 protein. medchemexpress.com This interaction leads to the inhibition of protein translation, ultimately triggering apoptosis. medchemexpress.com
A key study published in Nature Communications detailed the structure of the PDE3A-SLFN12 complex and the structure-based design that led to the development of this potent apoptosis inducer. medchemexpress.com The research highlights the compound's activity in targeting this specific protein complex.
Current Research Landscape and Unmet Needs in Targeted Cancer Therapy
The landscape of cancer treatment is rapidly evolving, with a significant shift towards targeted therapies and immunotherapies. acs.orgcas.org These approaches offer the promise of more precise and effective treatments by focusing on the specific molecular drivers of a patient's cancer. hra.nhs.uk However, significant unmet needs remain.
Many patients treated with targeted therapies still face challenges, including the development of resistance and long-term side effects. hra.nhs.uknih.gov There is a critical need to understand the unique experiences and supportive care requirements of this growing patient population. bmj.combmj.com Furthermore, research is ongoing to identify new therapeutic targets and develop novel agents to address cancers that are currently difficult to treat. remapconsulting.com The development of innovative assessment frameworks is also necessary to evaluate the efficacy of these new therapies. remapconsulting.com
Interactive Data Table: Research Findings on Antitumor Agent-100 (hydrochloride)
| Feature | Description | Reference |
| Compound Name | Antitumor agent-100 (hydrochloride) | medchemexpress.com |
| Also Known As | Compound A6 | medchemexpress.com |
| Mechanism of Action | Induces apoptosis by targeting the PDE3A-SLFN12 complex. It binds to the PDE3A enzyme pocket, recruiting and stabilizing SLFN12, which prevents protein translation. | medchemexpress.com |
| Target | PDE3A-SLFN12 | medchemexpress.com |
| IC50 | 0.3 μM for PDE3A-SLFN12 | medchemexpress.comchemondis.com |
| Activity | Antitumor activity through apoptosis induction. | medchemexpress.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C17H15Cl2N3O |
|---|---|
Molecular Weight |
348.2 g/mol |
IUPAC Name |
6-chloro-7-(4-methylphenyl)-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one;hydrochloride |
InChI |
InChI=1S/C17H14ClN3O.ClH/c1-10-2-4-11(5-3-10)12-6-7-14-13(16(12)18)8-21-9-15(22)20-17(21)19-14;/h2-7H,8-9H2,1H3,(H,19,20,22);1H |
InChI Key |
LYJYIBIMUKOLLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=C(C=C2)N=C4NC(=O)CN4C3)Cl.Cl |
Origin of Product |
United States |
Mechanistic Elucidation of Antitumor Agent 100 Hydrochloride Action
Molecular Targets and Binding Interactions
The antitumor properties of Antitumor agent-100 (hydrochloride) are initiated by its precise interaction with specific intracellular proteins, leading to a cascade of events that culminate in cancer cell death.
Identification of Primary Molecular Targets
The primary molecular target of Antitumor agent-100 (hydrochloride) is not a single protein but rather the interface of a protein complex it helps to form. Research has identified this complex as consisting of Phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12). researchgate.netnih.govnih.govoup.comdoaj.org Antitumor agent-100 (hydrochloride) is an analog of anagrelide (B1667380) and was developed through structure-based design to enhance the interaction between these two proteins. researchgate.net
The compound acts as a molecular glue by binding to a shallow pocket within the catalytic domain of PDE3A. researchgate.net This binding event creates a new composite surface that recruits and stabilizes SLFN12. researchgate.netnih.gov This induced proximity and stabilization of the PDE3A-SLFN12 complex is the pivotal event for the agent's antitumor activity. The potency of this interaction is highlighted by an IC50 value of approximately 0.3 µM for the induction of apoptosis. researchgate.net
The formation of this heterotetrameric complex is a gain-of-function event that is independent of the canonical phosphodiesterase activity of PDE3A. researchgate.netnih.gov This means that the anticancer effect is not due to the inhibition of cAMP or cGMP hydrolysis by PDE3A. researchgate.net
Allosteric Modulation and Off-Target Effects Research
The action of Antitumor agent-100 (hydrochloride) as a molecular glue can be considered a specific type of protein-protein interaction modulation. While it binds to the catalytic pocket of PDE3A, its primary function is not to allosterically modulate the enzyme's catalytic activity in the classical sense, but rather to create a novel binding surface for SLFN12. researchgate.netnih.gov
Currently, there is no publicly available research dedicated to the comprehensive off-target effects of Antitumor agent-100 (hydrochloride). The parent compound, anagrelide, is known to have cardiovascular side effects due to its inhibition of phosphodiesterase 3 (PDE3). drugbank.com However, the development of Antitumor agent-100 (hydrochloride) and similar molecular glues has focused on enhancing the interaction with SLFN12, a mechanism distinct from PDE3 inhibition. researchgate.net Studies on the selectivity profile of this class of molecular glues are ongoing to better understand their potential for off-target binding and associated effects.
Ligand-Target Binding Kinetics and Thermodynamics
Detailed quantitative data on the binding kinetics and thermodynamics of Antitumor agent-100 (hydrochloride) with the PDE3A-SLFN12 complex are not extensively available in the public domain. The primary reported value is the half-maximal inhibitory concentration (IC50) for apoptosis induction, which is a measure of the compound's potency.
| Parameter | Value | Description |
| IC50 | 0.3 µM | The concentration of Antitumor agent-100 (hydrochloride) that induces 50% of the maximal apoptotic response in sensitive cells. researchgate.net |
Information regarding the association rate constant (k_on), dissociation rate constant (k_off), and thermodynamic parameters such as changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) upon binding has not been reported. Such data would provide deeper insights into the affinity and stability of the ternary complex.
Cellular Pathway Modulation by Antitumor Agent-100 (hydrochloride)
The formation of the PDE3A-SLFN12 complex by Antitumor agent-100 (hydrochloride) triggers significant downstream alterations in cellular pathways, primarily affecting cell proliferation and survival.
Regulation of Cell Proliferation Pathways
The stabilization of the PDE3A-SLFN12 complex has been shown to impact cell cycle progression. Studies on the parent compound, anagrelide, and other PDE3A-SLFN12 molecular glues have demonstrated an ability to induce cell cycle arrest. nih.govoup.com Depending on the cellular context and the expression levels of PDE3A and SLFN12, this can manifest as an arrest in the G0/G1 or G2/M phase of the cell cycle. nih.govoup.com
The precise signaling pathways that are modulated by Antitumor agent-100 (hydrochloride) to enact this cell cycle arrest have not been fully elucidated for this specific compound. However, the general mechanism of PDE3A-SLFN12 molecular glues involves the inhibition of protein translation, which would consequently affect the levels of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). For instance, anagrelide has been shown to suppress genes associated with megakaryopoiesis and platelet formation by regulating the cell cycle.
Induction of Programmed Cell Death (Apoptosis, Autophagy, Necroptosis)
The primary and most well-documented mechanism of cell death induced by Antitumor agent-100 (hydrochloride) is apoptosis. researchgate.netnih.govnih.govoup.comdoaj.org The stabilization of the PDE3A-SLFN12 complex leads to the activation of SLFN12's latent RNase activity. nih.govmdpi.com This activated SLFN12 then cleaves specific transfer RNAs (tRNAs), which leads to a global inhibition of protein translation. mdpi.com This blockage of protein synthesis prevents the production of short-lived anti-apoptotic proteins, such as Bcl-2 and Mcl-1, tipping the cellular balance towards apoptosis. researchgate.net
The key steps in this apoptotic pathway are summarized below:
| Step | Cellular Event | Consequence |
| 1. Molecular Glue Binding | Antitumor agent-100 (hydrochloride) binds to the catalytic pocket of PDE3A. | Creates a new binding surface for SLFN12. researchgate.net |
| 2. Complex Formation | The PDE3A-drug complex recruits and stabilizes SLFN12. | Formation of a stable PDE3A-SLFN12 heterotetramer. researchgate.netnih.gov |
| 3. SLFN12 Activation | The interaction within the complex activates the latent RNase function of SLFN12. | SLFN12 becomes an active enzyme. nih.govmdpi.com |
| 4. Inhibition of Translation | Activated SLFN12 cleaves tRNAs. | Global protein synthesis is inhibited. mdpi.com |
| 5. Apoptosis Induction | The production of anti-apoptotic proteins is halted. | The intrinsic pathway of apoptosis is triggered, leading to cell death. researchgate.net |
There is currently no scientific evidence to suggest that Antitumor agent-100 (hydrochloride) or the formation of the PDE3A-SLFN12 complex induces other forms of programmed cell death, such as autophagy or necroptosis. The research to date points exclusively to apoptosis as the terminal event.
Cell Cycle Arrest Mechanisms
The primary mechanism of action identified for Antitumor agent-100 (hydrochloride), also referred to as compound A6, is the induction of apoptosis rather than direct cell cycle arrest. medchemexpress.com It functions as a molecular glue, targeting the PDE3A-SLFN12 complex. medchemexpress.comchemondis.com The binding of Antitumor agent-100 (hydrochloride) to the PDE3A enzyme pocket serves to recruit and stabilize SLFN12, which in turn inhibits protein translation, ultimately leading to programmed cell death. medchemexpress.com
While apoptosis and cell cycle progression are intricately linked processes, detailed research findings specifically elucidating the direct effects of Antitumor agent-100 (hydrochloride) on cell cycle phases (e.g., G1, S, G2, M) or key regulatory proteins such as cyclin-dependent kinases (CDKs) and cyclins are not available in the public domain based on the performed searches. General mechanisms of cell cycle arrest by other antitumor agents involve the inhibition of CDKs or the upregulation of CDK inhibitors like p21 and p27, which halt progression through specific checkpoints in the cell cycle. nih.govyoutube.com However, specific data linking Antitumor agent-100 (hydrochloride) to these particular pathways has not been identified.
Modulation of Cellular Senescence
Cellular senescence is a state of irreversible cell cycle arrest that can be induced by various stressors, including some anticancer therapies. nih.govnih.gov This process can act as a tumor suppression mechanism. nih.gov However, there are no specific research findings available from the conducted searches that describe the role of Antitumor agent-100 (hydrochloride) in the modulation of cellular senescence or its associated secretory phenotype (SASP).
Impact on Metabolic Reprogramming (e.g., lipid and glucose metabolism)
Cancer cells often undergo metabolic reprogramming, altering pathways such as glucose and lipid metabolism to support their rapid growth and proliferation. nih.govnih.gov Targeting these metabolic vulnerabilities is an emerging anticancer strategy. nih.gov Based on the available search results, there is no specific information detailing the impact of Antitumor agent-100 (hydrochloride) on the metabolic reprogramming of tumor cells, including its effects on lipid and glucose metabolism.
Influence of Antitumor Agent-100 (hydrochloride) on the Tumor Microenvironment
Modulation of Immune Cell Subsets within the Tumor Microenvironment
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, stromal cells, and extracellular matrix that plays a critical role in tumor progression and response to therapy. nih.govnih.gov Modulating the TME, particularly by activating antitumor immune cells, is a key focus of modern cancer therapy. nih.gov The conducted searches did not yield specific information on how Antitumor agent-100 (hydrochloride) influences the composition or function of immune cell subsets, such as T-cells or macrophages, within the tumor microenvironment.
Angiogenesis Inhibition Mechanisms
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, making it a crucial target for cancer treatment. nih.govnih.gov Many agents inhibit angiogenesis by targeting pathways like the vascular endothelial growth factor (VEGF) and its receptor (VEGFR). nih.gov However, specific research detailing any angiogenesis inhibition mechanisms for Antitumor agent-100 (hydrochloride) was not found in the performed searches.
Stromal Cell Interactions and Their Contribution to Antitumor Activity
Stromal cells, such as cancer-associated fibroblasts (CAFs), are a major component of the tumor microenvironment and can influence tumor growth, invasion, and drug resistance. nih.govnih.gov Targeting the interaction between cancer cells and stromal cells is a potential therapeutic avenue. nih.gov There is currently no specific information available from the search results describing the interactions of Antitumor agent-100 (hydrochloride) with stromal cells or how such interactions might contribute to its antitumor activity.
Data Tables
Table 1: Molecular Target and Activity of Antitumor Agent-100 (hydrochloride)
| Compound Name | Target | Mechanism of Action | IC50 |
| Antitumor agent-100 (hydrochloride) | PDE3A-SLFN12 | Binds to the PDE3A enzyme pocket to recruit and stabilize SLFN12, preventing protein translation and leading to apoptosis. medchemexpress.com | 0.3 μM medchemexpress.comchemondis.com |
Structure Activity Relationship Sar Studies of Antitumor Agent 100 Hydrochloride
Identification of Essential Pharmacophores for Antitumor Activity
The fundamental pharmacophore for the antitumor activity of Antitumor agent-100 (hydrochloride) and related compounds is their ability to act as "molecular glues." researchgate.netresearchgate.netnih.gov These agents bind to a shallow pocket within the catalytic domain of PDE3A. researchgate.netnih.gov This binding event creates a modified protein surface that is then recognized by, and binds to, the SLFN12 protein. researchgate.netnih.gov
Cryo-electron microscopy (cryo-EM) studies have revealed that the binding of these small molecules to the enzymatic pocket of PDE3A is a prerequisite for the recruitment and stabilization of SLFN12. researchgate.netnih.govnih.gov The resulting PDE3A-SLFN12 complex formation is what ultimately triggers a cascade of events leading to the inhibition of protein translation and subsequent cancer cell apoptosis. researchgate.netnih.gov The essential interaction involves the small molecule anchoring within the PDE3A pocket, which then presents a surface that favorably interacts with a short helix (residues E552-I558) on SLFN12 primarily through hydrophobic interactions. researchgate.netnih.gov
Key structural features of the pharmacophore include:
A core scaffold capable of fitting into the PDE3A catalytic pocket.
The ability to form specific interactions, such as hydrogen bonds, with residues within the PDE3A pocket (e.g., H961 and Q1001 of PDE3A). researchgate.net
The presentation of a hydrophobic moiety that can engage with the hydrophobic face of the SLFN12 helix. researchgate.net
Impact of Functional Group Modifications on Biological Efficacy
Systematic modifications of the functional groups of a lead compound, anagrelide (B1667380), were crucial in the development of the more potent Antitumor agent-100 (hydrochloride). researchgate.netnih.gov The goal of these modifications was to enhance the interaction with SLFN12 and, consequently, improve the efficacy of apoptosis induction. researchgate.netnih.gov
Based on the complex structure of PDE3A-SLFN12 with anagrelide, researchers designed and synthesized a series of analogs with substitutions at the 7-position of the anagrelide scaffold. researchgate.netnih.gov The introduction of hydrophobic substitutes at this position was hypothesized to improve the interaction with the hydrophobic residues of the SLFN12 helix. researchgate.netresearchgate.net
This structure-based design led to the discovery that a p-tolyl substitution at the 7-position resulted in compound A6 (Antitumor agent-100). researchgate.net This modification led to a significant, approximately 20-fold, improvement in activity, with an IC50 value of around 0.3 µM for inducing the PDE3A-SLFN12 interaction. researchgate.netresearchgate.net This demonstrates that modifying the solvent-exposed regions of the PDE3A-bound molecule can dramatically impact the formation of the ternary complex and the ultimate biological efficacy. aacrjournals.org
Table 1: Impact of Functional Group Modification on Biological Activity
| Compound | Modification at 7-position | Relative Improvement in Activity | IC50 (µM) |
|---|---|---|---|
| Anagrelide | Unsubstituted | Baseline | ~6.0 |
| Antitumor agent-100 (A6) | p-tolyl | ~20-fold | ~0.3 |
This table is generated based on the reported improvement in activity for compound A6 compared to the parent compound, anagrelide.
Stereochemical Influences on Target Interaction and Activity
The three-dimensional arrangement of atoms (stereochemistry) within the Antitumor agent-100 (hydrochloride) molecule is critical for its precise fit into the PDE3A binding pocket and the subsequent interaction with SLFN12. The cryo-EM structures of the PDE3A-SLFN12 complex reveal a highly specific binding orientation for the molecular glue. researchgate.netnih.gov
The molecule is packed into a shallow pocket in PDE3A's catalytic domain, and its specific conformation allows for the necessary hydrophobic interactions with the short helix of SLFN12. researchgate.netnih.gov Any alterations in the stereochemistry that would change the shape of the molecule or the orientation of its key interacting groups would likely disrupt this delicate "gluing" mechanism. The butterfly-like shape of the resulting heterotetramer is a direct consequence of the specific stereochemical and electronic complementarity between the small molecule, PDE3A, and SLFN12. researchgate.netnih.gov The precise geometry of the molecule ensures that the hydrophobic moiety is correctly positioned to facilitate the protein-protein interaction. researchgate.netresearchgate.net
Computational Chemistry Approaches in SAR Elucidation
Computational chemistry and structure-based design were central to the elucidation of the SAR for Antitumor agent-100 (hydrochloride). researchgate.netnih.gov The high-resolution cryo-EM structure of the PDE3A-SLFN12 complex provided the atomic-level blueprint for these computational studies. researchgate.netnih.gov
Researchers utilized this structural information to:
Model the binding of the parent compound, anagrelide, within the PDE3A pocket and understand its interactions with both PDE3A and SLFN12. researchgate.net
Perform computational design and molecule scoring to predict which modifications would enhance the desired protein-protein interaction. nih.gov
Guide the synthesis of new analogs, such as Antitumor agent-100 (A6), by predicting the effects of adding different functional groups. The successful design of the p-tolyl-substituted analog, which showed significantly increased activity, validates the predictive power of these computational models. researchgate.net
These computational approaches allowed for a rational, structure-based drug design process, moving beyond traditional trial-and-error synthesis and screening. researchgate.netnih.gov This strategy not only accelerated the discovery of a more potent agent but also provided a deeper understanding of the molecular mechanisms underpinning its activity.
Mechanisms of Resistance to Antitumor Agent 100 Hydrochloride
Intrinsic Resistance Mechanisms
Intrinsic, or innate, resistance refers to the pre-existing capacity of cancer cells to evade the effects of a drug, even before exposure. nih.gov This can be attributed to the inherent biological properties of the tumor. In the context of Antitumor agent-100 (hydrochloride), several factors could contribute to intrinsic resistance.
One primary mechanism could be the baseline heterogeneity within the tumor cell population. nih.gov A subset of cancer cells might possess genetic or epigenetic characteristics that confer a survival advantage against the apoptosis-inducing effects of the agent. For instance, some cells may have naturally low expression levels of the drug's target, the PDE3A-SLFN12 complex, rendering the drug less effective from the start.
Furthermore, the tumor microenvironment can play a significant role in intrinsic resistance. Factors such as hypoxia or the presence of certain stromal cells can create a protective niche for cancer cells, making them less susceptible to drug-induced apoptosis. The inherent genetic instability of some cancers can also lead to a diverse population of cells, some of which may be inherently resistant to Antitumor agent-100 (hydrochloride). nih.gov
Acquired Resistance Mechanisms
Acquired resistance develops in cancer cells after an initial period of sensitivity to a chemotherapeutic agent. nih.gov This is a common challenge in cancer treatment and is driven by the selective pressure exerted by the drug, leading to the survival and proliferation of resistant cell clones.
For Antitumor agent-100 (hydrochloride), continuous exposure could lead to the selection of cancer cells that have developed mechanisms to counteract its pro-apoptotic effects. This can occur through various adaptive changes at the molecular level. For example, cells that initially responded to the drug may acquire mutations that alter the drug's target or upregulate pathways that promote cell survival. The development of acquired resistance is a dynamic process, and multiple mechanisms can emerge within the same tumor, contributing to treatment failure. nih.gov
Molecular Underpinnings of Drug Resistance
The development of both intrinsic and acquired resistance is rooted in specific molecular changes within the cancer cells. These alterations can affect drug transport, target engagement, metabolism, and the cell's ability to repair damage and evade apoptosis.
A well-established mechanism of multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters, which function as efflux pumps to actively remove cytotoxic agents from the cell. nih.govnih.gov This reduces the intracellular concentration of the drug, thereby diminishing its therapeutic effect.
The P-glycoprotein (P-gp), encoded by the MDR1 gene, is a prominent member of the ABC transporter family and is known to confer resistance to a wide range of anticancer drugs. iiarjournals.orgnih.gov It is plausible that cancer cells could develop resistance to Antitumor agent-100 (hydrochloride) by upregulating the expression of P-gp or other ABC transporters, such as multidrug resistance-associated protein 1 (MRP1). nih.gov The table below summarizes key efflux pumps implicated in cancer drug resistance.
| Efflux Pump | Gene | Substrate Profile |
| P-glycoprotein (P-gp) | MDR1 (ABCB1) | Doxorubicin (B1662922), Paclitaxel, Vinca alkaloids |
| Multidrug Resistance-Associated Protein 1 (MRP1) | ABCC1 | Doxorubicin, Etoposide, Vincristine |
| Breast Cancer Resistance Protein (BCRP) | ABCG2 | Topotecan, Mitoxantrone, Methotrexate |
This table presents general information on common efflux pumps and is not specific to Antitumor agent-100 (hydrochloride) due to a lack of direct data.
Since Antitumor agent-100 (hydrochloride) exerts its effect by binding to the PDE3A-SLFN12 complex to induce apoptosis, any alterations in this target could lead to resistance. medchemexpress.com Mutations in the PDE3A or SLFN12 genes could change the structure of the protein complex, preventing the drug from binding effectively. This would abrogate the drug's ability to stabilize the complex and trigger apoptosis.
This mechanism of resistance through target alteration is common for targeted therapies. For instance, resistance to androgen receptor (AR)-targeted therapies in prostate cancer can arise from mutations in the AR gene. acs.org Similarly, mutations in the epidermal growth factor receptor (EGFR) can lead to resistance to EGFR inhibitors in non-small cell lung cancer. nih.gov It is therefore highly probable that similar mechanisms could apply to Antitumor agent-100 (hydrochloride).
The metabolic inactivation of a drug is another key mechanism of resistance. nih.gov Cancer cells can upregulate the expression of drug-metabolizing enzymes, such as those in the cytochrome P450 (CYP) family (Phase I metabolism) or UDP-glucuronosyltransferases (UGTs) (Phase II metabolism). nih.govwikipedia.org These enzymes can modify the chemical structure of Antitumor agent-100 (hydrochloride), converting it into an inactive form that can be more easily eliminated from the cell.
The specific metabolic pathways involved in the breakdown of Antitumor agent-100 (hydrochloride) are not yet fully characterized. However, based on the metabolism of other small molecule inhibitors, it is likely that a combination of oxidation, reduction, hydrolysis, and conjugation reactions could contribute to its inactivation and subsequent resistance. nih.gov
While the primary mechanism of Antitumor agent-100 (hydrochloride) is the induction of apoptosis via the PDE3A-SLFN12 complex and not direct DNA damage, the downstream effects of apoptosis often involve DNA fragmentation. medchemexpress.comnih.gov Cancer cells with enhanced DNA repair capabilities might be better equipped to survive the initial stages of apoptosis or repair cellular damage, thus conferring a form of resistance.
Activation of Bypass Signaling Pathways
Cancer cells can develop resistance to targeted therapies by activating alternative signaling pathways to circumvent the drug's inhibitory effects. This phenomenon, known as bypass signaling, allows the cancer cells to maintain proliferation and survival despite the presence of the inhibitor. nih.gov In the context of Antitumor agent-100 (hydrochloride), while direct evidence is pending, it is conceivable that cancer cells could develop resistance by upregulating pathways that promote cell survival and proliferation independently of the PDE3A-SLFN12 axis.
For instance, the activation of receptor tyrosine kinases (RTKs) is a common bypass mechanism. nih.govmdpi.com Upregulation or activating mutations in RTKs such as EGFR, HER2, or MET could potentially compensate for the apoptosis induced by Antitumor agent-100 (hydrochloride) by stimulating downstream pro-survival pathways like the PI3K/AKT/mTOR and RAS/MEK/ERK pathways. nih.gov
Table 1: Potential Bypass Signaling Pathways in Resistance to Antitumor Agent-100 (hydrochloride)
| Pathway Component | Potential Role in Resistance |
| Receptor Tyrosine Kinases (e.g., EGFR, MET) | Activation can maintain downstream signaling for cell survival and proliferation. nih.govmdpi.com |
| PI3K/AKT/mTOR Pathway | Can promote cell growth and survival, overriding apoptotic signals. nih.gov |
| RAS/MEK/ERK Pathway | Activation can drive cell proliferation and counteract drug-induced apoptosis. nih.gov |
Role of the Tumor Microenvironment in Resistance Development
The tumor microenvironment (TME), which comprises various non-cancerous cells, extracellular matrix, and signaling molecules, plays a critical role in cancer progression and the development of drug resistance. nih.gov The TME can protect cancer cells from the effects of chemotherapy through various mechanisms, including the secretion of growth factors and cytokines that promote survival, and by providing a physical barrier to drug penetration.
While specific research on the role of the TME in resistance to Antitumor agent-100 (hydrochloride) is not available, general principles suggest that interactions between cancer cells and the surrounding stroma could confer resistance. For example, stromal cells can secrete factors that activate pro-survival signaling pathways in cancer cells, thereby counteracting the apoptotic effects of the drug. Adhesion of cancer cells to the extracellular matrix can also trigger signaling cascades that promote resistance. nih.gov
Strategies to Overcome Resistance to Antitumor Agent-100 (hydrochloride)
Overcoming resistance to Antitumor agent-100 (hydrochloride) will likely involve strategies aimed at targeting the identified resistance mechanisms. Although specific strategies for this compound are yet to be developed, general approaches to combatting drug resistance in cancer therapy can be considered.
Combination Therapies: A primary strategy to overcome resistance is the use of combination therapies. Combining Antitumor agent-100 (hydrochloride) with inhibitors of potential bypass signaling pathways could be a promising approach. For instance, co-administration with a PI3K or MEK inhibitor could block the compensatory survival signals.
Epigenetic Modulators: In cases where resistance is driven by epigenetic changes, combining Antitumor agent-100 (hydrochloride) with epigenetic drugs, such as histone deacetylase (HDAC) inhibitors or DNA methyltransferase (DNMT) inhibitors, could potentially resensitize cancer cells to the drug.
Targeting the Tumor Microenvironment: Strategies aimed at disrupting the protective interactions between cancer cells and the TME could also help to overcome resistance. This could involve targeting stromal cells or blocking the signaling pathways that mediate their pro-survival effects.
Development of Next-Generation Agents: The development of novel agents that can overcome known resistance mechanisms is another important strategy. This could include the design of new molecules that bind to different sites on the target or that have a different mechanism of action altogether. The development of Proteolysis-targeting chimeras (PROTACs) is one such innovative approach to target and degrade proteins that confer resistance. mdpi.com
Table 3: Potential Strategies to Overcome Resistance
| Strategy | Rationale |
| Combination with a PI3K inhibitor | To block a key survival pathway that may act as a bypass mechanism. nih.gov |
| Combination with an HDAC inhibitor | To reverse epigenetic silencing of genes that sensitize cells to apoptosis. |
| Targeting TME components | To disrupt the pro-survival signals from the surrounding stroma. nih.gov |
| Development of PROTACs | To induce the degradation of proteins involved in resistance. mdpi.com |
Combination Therapy Strategies with Antitumor Agent 100 Hydrochloride
Rationale for Combination Approaches
The primary motivation for combining Antitumor agent-100 (hydrochloride) with other therapies is to exploit its distinct mechanism to achieve superior clinical outcomes. This approach is grounded in several key principles of oncology.
Synergistic Antitumor Effects
By targeting the PDE3A-SLFN12 complex, Antitumor agent-100 (hydrochloride) initiates a unique cell death pathway. medchemexpress.com Combining this with agents that have different mechanisms of action can lead to synergistic effects, where the combined therapeutic impact is greater than the sum of the individual effects. For instance, while Antitumor agent-100 (hydrochloride) induces apoptosis through protein translation inhibition, a conventional chemotherapeutic agent might damage DNA. This multi-pronged attack can be more effective at eliminating cancer cells. The concept of molecular glues promoting protein-protein interactions to induce degradation of cancer-promoting proteins is an emerging and powerful strategy in cancer therapy. frontiersin.orgoxfordglobal.com
Overcoming Drug Resistance
Drug resistance is a major obstacle in cancer therapy. Tumors can develop resistance to a specific drug through various mechanisms, such as target mutations or activation of alternative survival pathways. clinicaltrials.gov Combining Antitumor agent-100 (hydrochloride) with other drugs can help to circumvent or delay the onset of resistance. If a tumor becomes resistant to a conventional chemotherapy agent, the distinct mechanism of Antitumor agent-100 (hydrochloride) may still be effective. Furthermore, some molecular glues have been shown to be effective against tumors that have developed resistance to other targeted therapies. acs.org The development of resistance to targeted therapies often involves the emergence of splice variants or mutations in the target protein, a challenge that novel mechanisms like molecular glues aim to overcome. acs.org
Broadening Therapeutic Efficacy
The expression levels of PDE3A and SLFN12 can vary across different cancer types and even within the same tumor. nih.gov This heterogeneity can limit the efficacy of Antitumor agent-100 (hydrochloride) as a monotherapy. Combining it with agents that are effective regardless of PDE3A/SLFN12 expression can broaden the spectrum of cancers that can be treated effectively. This strategy increases the likelihood that a larger patient population will benefit from the treatment regimen. clinicaltrials.gov
Preclinical Combination Studies
While specific preclinical data on combination therapies involving Antitumor agent-100 (hydrochloride) is emerging, the rationale for such studies is strong based on its mechanism and data from similar compounds.
Combinations with Conventional Anticancer Agents (e.g., chemotherapy, targeted therapies)
Preclinical studies with other molecular glues and targeted agents provide a roadmap for potential combinations with Antitumor agent-100 (hydrochloride). For example, the protein phosphatase 2A (PP2A) inhibitor LB-100 has shown potent antitumor activity in combination with conventional chemotherapeutics like cisplatin (B142131) and doxorubicin (B1662922) in mouse xenograft models. nih.gov These combinations demonstrated increased efficacy without a corresponding increase in toxicity. nih.gov
Table 1: Potential Preclinical Combination Strategies with Conventional Agents
| Conventional Agent Class | Rationale for Combination with Antitumor agent-100 (hydrochloride) | Potential Endpoints for Preclinical Studies |
| DNA Damaging Agents (e.g., Cisplatin, Doxorubicin) | Complementary mechanisms of action: DNA damage and apoptosis induction via PDE3A-SLFN12 complex formation. | Tumor growth inhibition, apoptosis rates, cell cycle arrest, DNA damage markers. |
| Microtubule Inhibitors (e.g., Paclitaxel) | Targeting different phases of the cell cycle and distinct cell death pathways. | Synergistic cytotoxicity, mitotic catastrophe, apoptosis induction. |
| Targeted Therapies (e.g., Kinase Inhibitors) | Overcoming resistance to single-agent targeted therapy by introducing a novel mechanism of cell death. | Inhibition of compensatory signaling pathways, reversal of drug resistance. |
This table is generated based on the rationale for combination therapies and does not represent direct preclinical data for Antitumor agent-100 (hydrochloride).
Combinations with Immunotherapeutic Agents (e.g., immune checkpoint inhibitors)
The interplay between cancer cell death and the immune system is a critical area of cancer research. The apoptosis induced by Antitumor agent-100 (hydrochloride) could potentially release tumor antigens, thereby stimulating an anti-tumor immune response. This provides a strong rationale for combining it with immunotherapies like immune checkpoint inhibitors (ICIs). ICIs work by releasing the brakes on the immune system, allowing it to recognize and attack cancer cells more effectively. cancer.gov
The combination of a molecular glue with an ICI could create a powerful synergistic effect: Antitumor agent-100 (hydrochloride) would enhance tumor cell killing and antigen presentation, while the ICI would amplify the resulting immune response. Preclinical studies combining various anticancer agents with ICIs have shown promise in enhancing antitumor immunity. clinicaltrials.govnih.gov
Table 2: Potential Preclinical Combination Strategies with Immunotherapeutic Agents
| Immunotherapeutic Agent | Rationale for Combination with Antitumor agent-100 (hydrochloride) | Potential Endpoints for Preclinical Studies |
| Anti-PD-1/PD-L1 Antibodies | Enhanced tumor antigen release from apoptosis induced by Antitumor agent-100 (hydrochloride) may increase the efficacy of checkpoint blockade. | Tumor-infiltrating lymphocyte (TIL) populations, cytokine profiles, tumor regression, immunological memory. |
| Anti-CTLA-4 Antibodies | Priming of the anti-tumor immune response by Antitumor agent-100 (hydrochloride) could be amplified by CTLA-4 blockade. | T-cell activation markers, changes in the tumor microenvironment, durable anti-tumor responses. |
This table is generated based on the rationale for combination immunotherapies and does not represent direct preclinical data for Antitumor agent-100 (hydrochloride).
Combinations with Radiotherapy or Other Modalities
The exploration of combination therapies involving Antitumor agent-100 (hydrochloride) with non-chemotherapeutic modalities, such as radiotherapy, is an emerging area of interest driven by the agent's unique mechanism of action. While direct clinical or preclinical studies detailing the combined efficacy of Antitumor agent-100 (hydrochloride) with radiotherapy have not been extensively published, the known role of its target, Schlafen family member 12 (SLFN12), in sensitizing cancer cells to radiation provides a strong rationale for such combinations.
Research has indicated that the expression of SLFN12 can enhance the sensitivity of tumor cells to radiotherapy. nih.gov Specifically, in triple-negative breast cancer (TNBC) models, overexpression of SLFN12 has been shown to sensitize cancer cells to the effects of cesium irradiation. nih.gov This suggests that inducing the cytotoxic activity of SLFN12 through a molecular glue like Antitumor agent-100 (hydrochloride) could potentially render tumors more susceptible to the DNA-damaging effects of radiation.
The potential for combining Antitumor agent-100 (hydrochloride) with other modalities is also being considered. A first-in-human dose-escalation study of a similar PDE3A-SLFN12 complex inducer, BAY 2666605, excluded patients who had received radiotherapy within two weeks of starting the therapy, highlighting the need for careful consideration of treatment sequencing and potential overlapping toxicities in future combination trial designs. nih.gov
Further preclinical investigations are warranted to systematically evaluate the synergistic or additive effects of Anttumor agent-100 (hydrochloride) with radiotherapy and other non-invasive treatment modalities. Such studies would be crucial to determine optimal scheduling and to characterize the full therapeutic potential of these combination approaches.
| Modality | Preclinical Findings/Rationale | Key Considerations |
| Radiotherapy | Overexpression of SLFN12, the target of Antitumor agent-100 (hydrochloride), sensitizes triple-negative breast cancer cells to cesium irradiation. nih.gov | Need for studies to determine optimal timing and potential for enhanced toxicity. nih.gov |
Mechanistic Basis of Synergistic Combinations
The mechanistic foundation for the potential synergy between Antitumor agent-100 (hydrochloride) and other cancer therapies, particularly radiotherapy, lies in its novel mode of action as a molecular glue that induces the formation of a cytotoxic complex between phosphodiesterase 3A (PDE3A) and SLFN12. nih.govmedchemexpress.com
Antitumor agent-100 (hydrochloride) functions by binding to the PDE3A enzyme pocket, which in turn recruits and stabilizes SLFN12. medchemexpress.com This induced proximity activates the latent ribonuclease (RNase) function of SLFN12. nih.gov The activated SLFN12 then proceeds to degrade specific transfer RNAs (tRNAs), leading to the inhibition of protein translation and ultimately triggering apoptosis in cancer cells that co-express both PDE3A and SLFN12. nih.govmedchemexpress.com
The synergistic potential with radiotherapy can be hypothesized based on the following mechanisms:
Sensitization to DNA Damage: Radiotherapy is a cornerstone of cancer treatment that primarily functions by inducing DNA double-strand breaks in cancer cells. Research has demonstrated that SLFN11, a close relative of SLFN12, plays a significant role in sensitizing cancer cells to DNA-damaging agents. While the direct role of SLFN12 in the DNA damage response is still under investigation, its established role in sensitizing TNBC cells to irradiation suggests a potential interplay. nih.gov By inducing SLFN12-mediated cytotoxicity, Antitumor agent-100 (hydrochloride) could lower the threshold for radiation-induced cell death.
Induction of Apoptosis: Both radiotherapy and Antitumor agent-100 (hydrochloride) can induce apoptosis, albeit through different pathways. Radiotherapy-induced DNA damage can trigger intrinsic apoptotic pathways. Antitumor agent-100 (hydrochloride) initiates a distinct apoptotic cascade via tRNA degradation and translational stress. nih.govmedchemexpress.com The concurrent activation of these two pro-apoptotic signals could lead to a synergistic enhancement of tumor cell killing.
Targeting Radioresistant Cell Populations: Tumors often contain hypoxic (low oxygen) regions that are notoriously resistant to radiotherapy. The efficacy of Antitumor agent-100 (hydrochloride) is dependent on the expression of PDE3A and SLFN12, which may not be directly affected by the tumor microenvironment's oxygen levels. Therefore, it could potentially target and eliminate cancer cells that might otherwise survive a course of radiotherapy.
The development of velcrins, the class of molecules to which Antitumor agent-100 (hydrochloride) belongs, is based on the discovery that the interaction between PDE3A and SLFN12 is essential for inducing cancer cell death. nih.gov This new mechanistic understanding provides a solid foundation for designing rational combination therapies to overcome resistance and improve patient outcomes.
| Mechanism | Description | Supporting Evidence |
| SLFN12 RNase Activation | Antitumor agent-100 (hydrochloride) acts as a molecular glue, inducing a complex between PDE3A and SLFN12, which activates the RNase function of SLFN12. nih.govmedchemexpress.com | Structural and biochemical studies have elucidated the formation of the PDE3A-SLFN12 heterotetramer stabilized by velcrin compounds. nih.gov |
| Inhibition of Protein Translation | Activated SLFN12 degrades specific tRNAs, leading to a halt in protein synthesis and subsequent apoptosis. nih.gov | The cytotoxic effect of these compounds is dependent on the RNase activity of SLFN12. nih.gov |
| Sensitization to Radiotherapy | Expression of SLFN12 has been shown to increase the sensitivity of cancer cells to radiation. nih.gov | Studies in triple-negative breast cancer cell lines demonstrated that SLFN12 overexpression sensitized cells to cesium irradiation. nih.gov |
Pharmacodynamic Markers and Biomarkers for Antitumor Agent 100 Hydrochloride Research
Development of Pharmacodynamic Assays
Pharmacodynamic (PD) assays are essential for confirming the mechanism of action of Antitumor Agent-100 (hydrochloride) in a biological system and for understanding its dose-dependent effects. For a molecular glue like this agent, PD assays focus on detecting the direct consequence of drug-target engagement: the formation of the PDE3A-SLFN12 complex and its immediate downstream effects.
A primary pharmacodynamic assay is the co-immunoprecipitation (Co-IP) of PDE3A and SLFN12. This technique provides direct evidence of the formation of the drug-induced protein complex in cells or tissues treated with Antitumor Agent-100 (hydrochloride). For instance, in preclinical models, an increase in the amount of SLFN12 that co-precipitates with PDE3A after treatment serves as a definitive marker of target engagement. nih.gov
Another key PD marker is the stabilization and increased protein levels of SLFN12 . The formation of the complex with PDE3A protects SLFN12 from degradation, leading to its accumulation in the cell. This can be readily quantified using standard protein analysis techniques like Western blotting . A dose-dependent increase in SLFN12 protein levels, without a corresponding increase in SLFN12 mRNA, would indicate successful target engagement by Antitumor Agent-100 (hydrochloride). nih.gov
Furthermore, for agents acting on this pathway, the activation of the General Control Nonderepressible 2 (GCN2) pathway and its downstream targets has been identified as a potential pharmacodynamic marker. nih.govresearchgate.net Assays measuring the phosphorylation of GCN2 or its substrate, eukaryotic initiation factor 2 alpha (eIF2α), could be developed to monitor the cellular stress response initiated by the PDE3A-SLFN12 complex.
| Pharmacodynamic Assay | Marker Measured | Purpose | Typical Method |
| Co-immunoprecipitation | PDE3A-SLFN12 complex | Direct evidence of drug-induced protein-protein interaction. | Immunoprecipitation followed by Western Blot |
| Protein Quantification | Increased SLFN12 protein levels | Measures the stabilization of SLFN12 due to complex formation. | Western Blot, ELISA |
| Pathway Activation Assay | Phosphorylation of GCN2/eIF2α | Monitors the downstream cellular stress response. | Western Blot, Kinase Assay |
Identification of Predictive and Prognostic Biomarkers for Antitumor Agent-100 (hydrochloride) Activity
A critical aspect of targeted cancer therapy is the identification of biomarkers that can predict which patients are most likely to respond to treatment. For Antitumor Agent-100 (hydrochloride), the expression levels of its two target proteins, PDE3A and SLFN12, are the most significant predictive biomarkers. nih.gov
Cancer cell lines and tumors with high expression of both PDE3A and SLFN12 are significantly more sensitive to the apoptotic effects of molecular glues that target this complex. nih.govnih.gov This co-expression serves as a strong predictive biomarker for the activity of Antitumor Agent-100 (hydrochloride). The quantitative measurement of both PDE3A and SLFN12 mRNA or protein levels in tumor biopsies can be used to stratify patients for clinical trials and, eventually, for treatment.
Research has focused on defining optimal expression thresholds for these biomarkers to maximize the positive predictive value (PPV). For example, in a study of a similar molecule, specific log2(RPKM + 1) values for PDE3A and SLFN12 RNA sequencing data were established to distinguish between sensitive and resistant cell lines. nih.gov
| Biomarker | Type | Method of Detection | Clinical Relevance |
| PDE3A Expression | Predictive | Immunohistochemistry (IHC), RNA-Seq, qRT-PCR | High expression correlates with sensitivity to Antitumor Agent-100 (hydrochloride). |
| SLFN12 Expression | Predictive | Immunohistochemistry (IHC), RNA-Seq, qRT-PCR | High expression, in conjunction with high PDE3A, predicts treatment response. |
Molecular Markers of Pathway Engagement
Beyond the initial formation of the PDE3A-SLFN12 complex, several molecular markers can confirm that the downstream apoptotic pathway has been engaged. The stabilization of SLFN12 by the molecular glue unleashes its latent RNase activity . broadinstitute.org
A key molecular marker of pathway engagement is the cleavage of specific transfer RNAs (tRNAs) , such as tRNA-Leu, by the activated SLFN12. researchgate.net This event disrupts protein synthesis, leading to a global shutdown of translation and subsequent apoptosis. nih.gov Assays designed to detect these cleaved tRNA fragments could serve as a highly specific marker of the biological activity of Antitumor Agent-100 (hydrochloride).
The consequence of translational inhibition is the downregulation of short-lived proteins, including key anti-apoptotic proteins like Bcl-2 and Mcl-1 . drugtargetreview.com A decrease in the levels of these proteins following treatment with Antitumor Agent-100 (hydrochloride) would be another molecular marker indicating successful pathway engagement and the initiation of the apoptotic program.
Finally, the ultimate marker of pathway engagement is the induction of apoptosis . This can be measured by a variety of established assays, such as those detecting the cleavage of caspase-3 or PARP, or by measuring the externalization of phosphatidylserine (B164497) on the cell surface (e.g., Annexin V staining).
| Molecular Marker | Biological Event | Method of Detection |
| Cleaved tRNAs | Activation of SLFN12 RNase activity | Northern Blot, specialized qPCR assays |
| Downregulation of Bcl-2/Mcl-1 | Inhibition of protein synthesis | Western Blot, Proteomics |
| Cleaved Caspase-3/PARP | Execution of apoptosis | Western Blot, Immunohistochemistry |
| Annexin V Staining | Apoptotic cell death | Flow Cytometry, Fluorescence Microscopy |
Integration of Biomarkers in Preclinical Research Design
The identified biomarkers are integral to the preclinical development of Antitumor Agent-100 (hydrochloride). The design of preclinical studies relies heavily on these markers for model selection, confirmation of mechanism of action, and assessment of antitumor activity.
In the initial stages, cancer cell line screening is performed on large panels where the expression levels of PDE3A and SLFN12 are known. This allows for the correlation of drug sensitivity with the biomarker signature and helps in selecting relevant cancer types for further investigation.
For in vivo studies, patient-derived xenograft (PDX) models are chosen based on their high expression of both PDE3A and SLFN12. drugtargetreview.comaacrjournals.org This enrichment strategy increases the likelihood of observing a therapeutic response and provides a more clinically relevant setting to test the agent.
Throughout preclinical studies, pharmacodynamic biomarkers are monitored to confirm that the drug is hitting its target and eliciting the expected biological response in the tumor tissue. For example, tumor biopsies from treated animals can be analyzed for PDE3A-SLFN12 complex formation, SLFN12 protein stabilization, and downstream markers of apoptosis. nih.gov This integration of biomarkers is crucial for establishing a clear link between target engagement and antitumor efficacy, providing a strong rationale for advancing Antitumor Agent-100 (hydrochloride) into clinical trials.
Future Directions and Research Perspectives for Antitumor Agent 100 Hydrochloride
Exploration of Novel Delivery Systems
While Antitumor agent-100 (hydrochloride) is orally potent, advanced delivery systems are being explored to enhance its therapeutic index by improving tumor-specific accumulation and minimizing potential off-target effects. medchemexpress.comnih.gov The primary goal is to develop novel strategies that can effectively transport the agent to the tumor site, thereby increasing its local concentration and efficacy. nih.gov
Nanotechnology offers a promising platform for the targeted delivery of anticancer agents. nih.gov For Antitumor agent-100 (hydrochloride), encapsulating the molecule within nanoparticle (NP) carriers could overcome several limitations associated with conventional chemotherapy. nih.govnih.gov Polymeric nanoparticles, liposomes, and micelles are being investigated for their ability to improve the bioavailability, stability, and controlled release of therapeutic payloads. nih.govmdpi.comecancer.org
These systems can be engineered to exploit the enhanced permeability and retention (EPR) effect common in tumor tissues, leading to passive accumulation at the cancer site. nih.gov Furthermore, the surface of these nanoparticles can be functionalized with specific ligands (such as antibodies or peptides) that recognize and bind to receptors overexpressed on cancer cells, enabling active targeting. nih.govecancer.org This dual approach could significantly increase the concentration of Antitumor agent-100 (hydrochloride) within the tumor, enhancing its apoptotic effect while protecting healthy tissues. nih.gov
Table 1: Hypothetical Nanoparticle-Based Delivery Strategies for Antitumor agent-100 (hydrochloride)
| Nanoparticle System | Core Components | Potential Advantages | Key Research Objective |
|---|---|---|---|
| Polymeric Nanoparticles | PLGA (Poly(lactic-co-glycolic acid)) | Biodegradable, sustained-release properties, FDA-approved for drug delivery. nih.gov | Optimize drug loading and release kinetics to maintain therapeutic concentrations over time. |
| Liposomes | Phospholipid Bilayer | High biocompatibility, ability to encapsulate both hydrophilic and hydrophobic drugs. nih.gov | Enhance stability in circulation and achieve tumor-specific targeting through surface modification. |
| Polymer Micelles | Amphiphilic Block Copolymers | Can improve solubility of hydrophobic drugs, small size allows for deep tumor penetration. mdpi.com | Ensure micelle stability in vivo and efficient drug release within the tumor microenvironment. |
A more recent and innovative approach involves using cells as delivery vehicles for anticancer drugs. nih.gov Mesenchymal stem cells (MSCs) are particularly attractive for this purpose due to their inherent ability to home in on tumor sites. nih.gov By loading MSCs with Antitumor agent-100 (hydrochloride) or nanoparticles containing the agent, it may be possible to create a "Trojan horse" delivery system. nih.gov These engineered cells could travel through the bloodstream, actively migrate to the tumor microenvironment, and then release their therapeutic payload directly at the site of action. nih.gov This strategy could improve drug delivery efficiency, especially for metastatic diseases that are difficult to target with conventional methods. nih.gov
Integration into Personalized Medicine Strategies
The era of personalized medicine aims to tailor treatments to the specific molecular characteristics of a patient's tumor. nih.govnih.gov The unique mechanism of Antitumor agent-100 (hydrochloride) is particularly well-suited for such an approach. medchemexpress.com Its efficacy is dependent on the formation of the PDE3A-SLFN12 complex, making the expression levels of these two proteins critical determinants of response. medchemexpress.com
The dependence of Antitumor agent-100 (hydrochloride) on PDE3A and SLFN12 suggests that these proteins can be used as predictive biomarkers to identify patients most likely to benefit from the therapy. medchemexpress.com Future research will focus on developing and validating assays to measure the expression of PDE3A and SLFN12 in tumor samples.
In preclinical settings, this involves stratifying cancer cell lines and patient-derived models based on their expression of these biomarkers. nih.gov Models with high expression of both proteins would be expected to show high sensitivity to the agent, while those lacking one or both would likely be resistant. medchemexpress.comnih.gov This approach allows for the robust testing of the biomarker hypothesis before moving into clinical trials. nih.gov Such studies are essential for designing biomarker-driven clinical trials where only patients with a specific molecular profile (e.g., PDE3A-positive and SLFN12-positive) are enrolled. nih.gov
Table 2: Illustrative Preclinical Model Stratification for Antitumor agent-100 (hydrochloride) Testing
| Preclinical Model Group | PDE3A Expression | SLFN12 Expression | Predicted Response to Antitumor agent-100 | Purpose of Study |
|---|---|---|---|---|
| Group 1 (Biomarker-Positive) | High | High | Sensitive | Confirm efficacy and determine effective concentration. |
| Group 2 (Biomarker-Negative) | Low/Absent | High | Resistant | Validate the necessity of PDE3A for drug activity. |
| Group 3 (Biomarker-Negative) | High | Low/Absent | Resistant | Validate the necessity of SLFN12 for drug activity. |
| Group 4 (Double-Negative) | Low/Absent | Low/Absent | Resistant | Serve as a negative control group. |
Potential for Multi-Targeted Approaches
Given the complexity and heterogeneity of cancer, combination therapies that target multiple pathways simultaneously often yield better outcomes and can overcome drug resistance. nih.gov A key future direction is to investigate Antitumor agent-100 (hydrochloride) as part of a multi-targeted strategy. nih.govresearchgate.net This could involve combining it with other targeted agents, such as tyrosine kinase inhibitors (TKIs) that block signaling pathways essential for tumor growth, like VEGFR or EGFR. nih.govwikipedia.org The rationale is that by inducing apoptosis through the PDE3A-SLFN12 mechanism while simultaneously inhibiting other critical survival pathways, a synergistic antitumor effect can be achieved. nih.gov Polypharmacology, the concept of a single drug acting on multiple targets, is another avenue of exploration. nih.gov While Antitumor agent-100 is highly specific for the PDE3A-SLFN12 complex, future research could explore modifications to the molecule to engage other relevant targets, or combine it with other agents in a single delivery system. medchemexpress.comresearchgate.net
Advancements in Preclinical Modeling and Translational Science
To accurately predict the clinical success of Antitumor agent-100 (hydrochloride), it is crucial to move beyond traditional two-dimensional (2D) cell culture systems. nih.gov Advanced preclinical models that better recapitulate the complexity of human tumors are essential for translational research. nih.govnih.gov
Three-dimensional (3D) organoids and patient-derived xenograft (PDX) models are at the forefront of this effort. nih.gov These models preserve the 3D architecture, cellular heterogeneity, and aspects of the tumor microenvironment of the original patient tumor. nih.gov Using these sophisticated models will be critical for:
Validating Biomarkers: Confirming the predictive power of PDE3A and SLFN12 expression in a system that mirrors the in vivo environment. nih.gov
Testing Delivery Systems: Evaluating the penetration and efficacy of novel nanoparticle or cell-based delivery systems in a complex tissue structure. acs.org
Evaluating Combination Therapies: Assessing the synergistic or additive effects of combining Antitumor agent-100 (hydrochloride) with other drugs in a more clinically relevant setting. nih.gov
The successful integration of these advanced models will be paramount in bridging the gap between promising preclinical findings and effective clinical application for Antitumor agent-100 (hydrochloride). nih.gov
Q & A
Q. What are the primary mechanisms of action of Antitumor Agent-100 (hydrochloride) in preclinical cancer models?
Antitumor Agent-100 (hydrochloride) demonstrates multiple mechanisms depending on its structural class. For example, HDAC6 inhibitors like KA2507 hydrochloride modulate antitumor immunity by reducing PD-L1 expression, suppressing phospho-STAT3 (a key immunosuppressive marker), and upregulating MHC class I in syngeneic melanoma and colorectal cancer models . DNA-damaging agents such as Bleomycin hydrochloride induce single/double-strand DNA breaks and apurinic/apyrimidinic sites, mimicking ionizing radiation effects . Tyrosine kinase inhibitors (e.g., Epertinib hydrochloride) target EGFR/HER2/HER4, disrupting oncogenic signaling pathways . Researchers should validate the dominant mechanism using in vitro assays (e.g., Western blotting for target proteins, COMET assays for DNA damage) before progressing to in vivo studies.
Q. What standard assays are recommended for evaluating the in vitro efficacy of Antitumor Agent-100 (hydrochloride)?
Key assays include:
- Cell viability assays (MTT, CCK-8) to determine IC50 values across cancer cell lines.
- Flow cytometry for apoptosis detection (Annexin V/PI staining) and cell cycle analysis.
- Western blotting to assess biomarker modulation (e.g., phospho-STAT3, PD-L1, cleaved caspase-3) .
- DNA damage quantification via γ-H2AX foci imaging or COMET assays for agents targeting genomic stability . Ensure consistency in cell culture conditions (e.g., serum concentration, passage number) to minimize variability.
Q. What safety protocols are critical when handling Antitumor Agent-100 (hydrochloride) in laboratory settings?
Follow OSHA hazard communication standards:
- Use personal protective equipment (PPE) , including nitrile gloves, lab coats, and safety goggles.
- Work in a fume hood to avoid inhalation of particulate matter.
- Store the compound in a locked, ventilated cabinet away from incompatible reagents.
- Dispose of waste via approved hazardous waste facilities .
Advanced Research Questions
Q. How should in vivo studies be designed to evaluate the antitumor efficacy and immune modulation of Antitumor Agent-100 (hydrochloride)?
- Model selection : Use immunocompetent syngeneic models (e.g., B16-F10 melanoma, CT26 colorectal cancer) to assess immune-related biomarkers . For xenografts, prioritize patient-derived models (PDXs) with relevant genetic mutations.
- Dosing regimen : Optimize based on pharmacokinetic data. For example, KA2507 hydrochloride showed efficacy at 100–200 mg/kg (oral, daily for 20 days) despite low oral bioavailability (15% in mice) .
- Endpoint analysis : Measure tumor volume, survival, and immune biomarkers (e.g., tumor-infiltrating lymphocytes, PD-L1 expression via IHC) .
- Statistical rigor : Include ≥8 mice/group, use ANOVA with post-hoc tests, and predefine significance thresholds (e.g., p < 0.05) .
Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy of Antitumor Agent-100 (hydrochloride)?
Common issues include poor bioavailability or tumor microenvironment (TME)-driven resistance. Strategies:
- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS to confirm drug exposure .
- Nanoformulations : Improve delivery using polymeric micelles (e.g., PEG-Vitamin E succinate carriers, as demonstrated for berberine hydrochloride) .
- Combination therapies : Pair with agents that enhance vascular permeability (e.g., VEGF inhibitors) or counteract immunosuppressive TME factors (e.g., anti-PD-1 antibodies) .
Q. What methodologies are recommended for analyzing contradictory biomarker data in Antitumor Agent-100 (hydrochloride) studies?
- Multi-omics integration : Combine transcriptomics (RNA-seq), proteomics (mass spectrometry), and phospho-kinase arrays to identify compensatory pathways.
- Single-cell sequencing : Resolve heterogeneity in biomarker expression across tumor subpopulations.
- Pharmacodynamic modeling : Correlate drug exposure with dynamic biomarker changes over time .
Q. How can Antitumor Agent-100 (hydrochloride) be rationally combined with immunotherapies?
Preclinical data suggest synergies with:
- Immune checkpoint inhibitors : HDAC6 inhibitors like KA2507 hydrochloride downregulate PD-L1 and enhance MHC class I expression, potentially improving T-cell recognition .
- Adoptive cell therapies : DNA-damaging agents may increase tumor antigenicity, enhancing CAR-T cell efficacy .
- Cytokine therapies : IL-2 or IFN-γ could amplify immune activation in combination with kinase inhibitors .
Methodological Challenges and Solutions
Q. What are the key considerations for optimizing the pharmacokinetic profile of Antitumor Agent-100 (hydrochloride)?
- Route of administration : Switch from oral to intravenous if bioavailability is <20% .
- Prodrug design : Incorporate enzymatically cleavable groups (e.g., esterases in tumor tissue).
- CYP450 inhibition assays : Identify metabolic liabilities early using liver microsomes or hepatocytes .
Q. How should researchers validate off-target effects of Antitumor Agent-100 (hydrochloride)?
- Kinase profiling panels : Screen against 300+ kinases at 1 µM (e.g., Eurofins KinaseProfiler).
- CRISPR-Cas9 screens : Identify synthetic lethal interactions in isogenic cell lines.
- Toxicogenomics : Assess organ-specific toxicity in in vivo models via RNA-seq of liver/kidney tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
